molecular formula C9H10N2O3 B3289562 2-[(4-Aminophenyl)carbamoyl]acetic acid CAS No. 859197-48-1

2-[(4-Aminophenyl)carbamoyl]acetic acid

Cat. No.: B3289562
CAS No.: 859197-48-1
M. Wt: 194.19 g/mol
InChI Key: YVMQVUHWEPHUGM-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)carbamoyl]acetic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminoanilino)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQVUHWEPHUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Research on Carbamoyl Acetic Acid Derivatives

The study of carbamoyl (B1232498) acetic acid derivatives is rooted in the broader history of carboxylic acid and amide chemistry. Carboxylic acids are a cornerstone of organic chemistry, with their derivatives being ubiquitous in nature and synthetic chemistry. The introduction of a carbamoyl group (an amide) to an acetic acid backbone creates a scaffold with the potential for diverse chemical interactions.

Research into related structures, such as 2-aminothiazole (B372263) analogues of N-protected amino acids, has demonstrated methods for creating complex molecules from foundational building blocks . The synthesis of such compounds often involves the activation of carboxylic acids to facilitate amide bond formation, a fundamental transformation in peptide synthesis and the creation of numerous pharmaceuticals .

Furthermore, the investigation of acetic acid derivatives has been a fruitful area of research for developing new therapeutic agents. For instance, various thiazolyl-acetic acid derivatives have been synthesized and evaluated for their potential as antimicrobial agents. This highlights the general strategy of using the acetic acid moiety as a core structure to which different heterocyclic systems can be attached to explore biological activity.

Structural Features and Functional Groups Relevant to Academic Investigations

The structure of 2-[(4-Aminophenyl)carbamoyl]acetic acid contains three primary functional groups that are of significant interest to academic researchers: a primary aromatic amine, an amide (carbamoyl), and a carboxylic acid. The interplay of these groups on a relatively simple backbone makes it an intriguing subject for theoretical and synthetic exploration.

The primary aromatic amine (the -NH2 group on the phenyl ring) is a versatile functional group. It can act as a hydrogen bond donor and a nucleophile, and it is a common feature in many dyes, polymers, and pharmaceuticals. Its presence suggests potential for further chemical modification, such as diazotization followed by substitution, or acylation to form more complex amides.

The amide (carbamoyl) linkage (-CONH-) is a critical functional group in peptides and proteins, and it is known for its planarity and ability to participate in hydrogen bonding. This group is generally stable to hydrolysis, making it a desirable feature in drug design.

The carboxylic acid (-COOH) group is acidic and can donate a proton. It is also a key site for forming salts, esters, and amides. The presence of both an acidic carboxylic acid and a basic amino group in the same molecule makes this compound an amino acid derivative, with the potential to exist as a zwitterion under certain pH conditions.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
InChIKeyYVMQVUHWEPHUGM-UHFFFAOYSA-N

Data sourced from PubChem uni.lu

Computational Chemistry and Theoretical Investigations of 2 4 Aminophenyl Carbamoyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of chemical compounds, including geometry optimization, vibrational frequencies, and electronic properties. For molecules similar to 2-[(4-Aminophenyl)carbamoyl]acetic acid, DFT calculations, often using the B3LYP functional, are employed to confirm molecular geometries and understand the electronic landscape. mdpi.com The molecular electrostatic potential (MEP) maps generated from DFT calculations are particularly useful as they illustrate the electron distribution and help identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com For instance, in related compounds, the red-colored regions on an MEP map indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen, representing likely sites for electrophilic attack. Conversely, blue-colored regions signify electron-deficient areas, indicating potential sites for nucleophilic attack. mdpi.com

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that describes the molecule's ability to transfer charge. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. For derivatives of this compound, frontier molecular orbital analysis is performed to gain insights into their stability and reactivity. nih.govnih.gov

Parameter Significance Typical Application
HOMO Energy Indicates the ability to donate an electron.Predicting reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept an electron.Predicting reactivity towards nucleophiles.
HOMO-LUMO Gap Reflects chemical reactivity and stability.Assessing the ease of electronic excitation.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, including their preferred shapes and interactions with biological targets.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations can have different energy levels, and identifying the most stable, low-energy conformation is crucial for understanding a molecule's biological activity. For compounds structurally related to this compound, techniques like X-ray diffraction have been used to determine the crystal structure and analyze intermolecular interactions that stabilize the molecule. nih.gov Computational methods can further explore the conformational space in different environments, such as in solution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. semanticscholar.orgnih.gov For derivatives of this compound, docking studies have been performed to explore their binding modes within the active sites of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs). researchgate.netnih.gov Software such as AutoDock and the Molecular Operating Environment (MOE) are commonly used for these simulations. mdpi.comnih.gov The results of docking studies are often evaluated based on the binding energy, with lower binding energies indicating a more stable ligand-receptor complex. nih.gov

Docking Simulation Component Description Example Software
Ligand Preparation The 3D structure of the small molecule is generated and its energy is minimized.Chem3D
Receptor Preparation The 3D structure of the protein target is obtained from a database like the Protein Data Bank (PDB).AutoDockTools
Docking Algorithm The software samples different orientations and conformations of the ligand within the receptor's active site.AutoDock Vina, MOE
Scoring Function The binding affinity for each pose is estimated using a scoring function.Varies by software

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org

QSAR models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules. sphinxsai.com These descriptors can include parameters related to lipophilicity (LogP), electronic properties, and molecular size (molecular weight). sphinxsai.comnih.gov For derivatives of N-(2-Aminophenyl)-benzamide, a compound class related to this compound, 2D and 3D-QSAR studies have been conducted. sphinxsai.comresearchgate.net These studies have identified key descriptors that influence the biological activity, such as the logarithm of the partition coefficient (LogP), molecular weight, the number of hydrogen bond acceptors, and the number of rotatable bonds. sphinxsai.com The predictive power of QSAR models is assessed using statistical methods, and a good model can be used to predict the activity of new, unsynthesized compounds. nih.govsphinxsai.com

Molecular Descriptor Description Relevance in QSAR
LogP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity or hydrophobicity.Influences absorption, distribution, and membrane permeability.
Molecular Weight (MW) The mass of one mole of the substance.Relates to the size of the molecule.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Predicts drug transport properties such as intestinal absorption.
Number of Rotatable Bonds The count of bonds that allow free rotation around them.Relates to the conformational flexibility of the molecule.
Hydrogen Bond Donors/Acceptors The number of atoms that can donate or accept a hydrogen bond.Crucial for specific interactions with biological targets.

Prediction of Physicochemical Parameters from Computational Data (e.g., Topological Polar Surface Area, LogP)

Computational chemistry provides valuable tools for the prediction of physicochemical properties of molecules, offering insights into their potential behavior in biological systems. For this compound, key parameters such as the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) have been determined through computational methods. These parameters are crucial in early-stage drug discovery and development for predicting a compound's pharmacokinetic profile.

The predicted octanol/water partition coefficient (XlogP) for this compound is 0.3. This value suggests that the compound has a relatively balanced solubility between lipid and aqueous phases. LogP is a critical determinant of how a drug distributes itself in the body, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the computationally predicted physicochemical parameters for this compound.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueSource
XlogP 0.3PubChemLite
Topological Polar Surface Area (TPSA) Not explicitly found in searches-
Monoisotopic Mass 194.06914 DaPubChemLite

Mechanistic Investigations of Biological Activity and Molecular Interactions of 2 4 Aminophenyl Carbamoyl Acetic Acid Derivatives

Exploration of Enzyme Inhibition Mechanisms

Derivatives of 2-[(4-Aminophenyl)carbamoyl]acetic acid, particularly those containing the N-(2-aminophenyl)benzamide scaffold, have been a significant focus of research, primarily for their role as enzyme inhibitors.

Current scientific literature does not provide direct evidence of this compound or its immediate derivatives acting as direct inhibitors of Cyclin-Dependent Kinases (CDKs). However, some studies on N-(2-aminophenyl)-benzamide-based Histone Deacetylase (HDAC) inhibitors have observed downstream effects on cell cycle-related proteins. For instance, treatment of the U937 human leukemic cell line with certain N-(2-aminophenyl)-benzamide derivatives, such as Mocetinostat and the experimental compound (R)-15h, resulted in lowered expression levels of cyclin E. acs.org This effect was not observed in PC-3 prostate cancer cells, suggesting cell-type specific responses. acs.org The reduction in cyclin E is likely an indirect consequence of HDAC inhibition leading to cell cycle arrest, rather than a direct inhibition of CDK activity itself. One study on an acridone (B373769) derivative of N-(2-aminophenyl)benzamide, compound 8q, noted an inhibition of CDK4/6-mediated phosphorylation of the Retinoblastoma (Rb) protein. researchgate.net

The most extensively studied mechanism of action for derivatives of this compound is the inhibition of Class I Histone Deacetylases (HDACs). These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. researchgate.net The N-(2-aminophenyl)benzamide moiety serves as a key zinc-binding group (ZBG), which is essential for the inhibitory activity. This group chelates the zinc ion located in the active site of the HDAC enzyme, thereby blocking its catalytic function. researchgate.net

Numerous studies have synthesized and evaluated novel N-(2-aminophenyl)benzamide derivatives for their HDAC inhibitory potential. These compounds have demonstrated potent, nanomolar-level inhibition of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, while showing significantly less or no activity against other HDAC isoforms like HDAC6 and HDAC8. researchgate.netnih.gov This indicates a degree of selectivity for Class I enzymes.

For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed a selective inhibition pattern for Class I HDACs. frontiersin.org Another study detailed a series of N-(2-aminophenyl)benzamide derivatives, with compound 7j emerging as a potent inhibitor of HDAC1, HDAC2, and HDAC3. nih.gov

Inhibitory Activity of N-(2-aminophenyl)benzamide Derivatives Against Class I HDACs
CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)95.2260.7255.7 frontiersin.org
Compound 7j6507801700 nih.gov
Compound GK444100 - 361 (range)100 - 361 (range)100 - 361 (range) researchgate.net
Compound GK718139 - 259 (range)139 - 259 (range)139 - 259 (range) researchgate.net

There is currently no specific information available in the scientific literature detailing the direct interactions of this compound or its derivatives with enzymes involved in nucleotide metabolism, such as those in the purine (B94841) and pyrimidine (B1678525) synthesis pathways.

The primary characterized enzymatic interaction for derivatives of this compound is as inhibitors of Histone Deacetylases (HDACs). The mechanism is that of reversible competitive inhibition, where the zinc-binding group of the benzamide (B126) derivative competes with the natural substrate for the zinc ion in the enzyme's active site. researchgate.net Beyond this well-documented role, there is a lack of substantial research into their mechanisms as substrates or inhibitors for other classes of enzymes.

Receptor Binding and Ligand-Receptor Interaction Studies

Direct receptor binding studies for this compound and its close derivatives are limited. However, some research has indicated an indirect effect on receptor expression. A study on novel N-(2-aminophenyl)-benzamide inhibitors of class I HDACs found that these compounds led to the downregulated expression of both the mRNA and protein of the Epidermal Growth Factor Receptor (EGFR). nih.gov This suggests that while not necessarily binding directly to the receptor as a ligand, these compounds can modulate the cellular levels of key receptors as a downstream consequence of their primary enzymatic inhibition.

Another study identified a radiolabeled compound, 125I-labeled PAPA-APEC (2-[4-(2-[2-[(4- aminophenyl)methylcarbonylamino]ethylaminocarbonyl]- ethyl)phenyl]ethylamino-5'-N-ethylcarboxamidoadenosine), which contains a related structural motif, as a high-affinity agonist for the A2 adenosine (B11128) receptor, binding with a Kd of 1.5 nM. nih.gov However, this is a more complex molecule, and these findings cannot be directly extrapolated to simpler this compound derivatives.

Cellular Pathway Modulation Studies

The modulation of cellular pathways by this compound derivatives is intrinsically linked to their potent HDAC inhibitory activity. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, which leads to a more open chromatin structure and the altered transcription of various genes.

This primary action triggers several downstream cellular events:

Cell Cycle Arrest: Multiple studies have demonstrated that N-(2-aminophenyl)benzamide derivatives induce cell cycle arrest, particularly at the G2/M phase. nih.gov This is a common outcome of HDAC inhibition and prevents cancer cells from proceeding through mitosis.

Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cell lines. The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov This apoptotic induction is a key component of their anti-cancer activity.

Modulation of Gene Expression: As a direct result of HDAC inhibition, the expression of various genes is altered. This includes the upregulation of tumor suppressor genes and the downregulation of proteins involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov

While some benzamide derivatives have been investigated for their role in other pathways, such as the Hedgehog signaling pathway, these are typically structurally distinct from the core this compound scaffold. nih.govresearchgate.net

Mechanisms of Cell Cycle Regulation

The progression of the cell cycle is a tightly regulated process involving a series of checkpoints and key regulatory proteins to ensure faithful cell division. nih.gov Central to this regulation are cyclin-dependent kinases (CDKs), which are activated at specific phases of the cell cycle—such as CDK4, CDK6, and CDK2 in the G1 phase, and CDK1 in the G2 and M phases—by binding to their cyclin partners. nih.gov The activity of these CDK-cyclin complexes can be halted by CDK inhibitors (CKIs), which can induce cell cycle arrest. nih.gov

Derivatives of this compound have been shown to interfere with this process. For instance, certain 2-amino-1,4-naphthoquinone-benzamide derivatives have been observed to dose-dependently increase the percentage of cells in the sub-G1 phase of the cell cycle. nih.gov This accumulation in the sub-G1 phase is a hallmark of apoptosis and indicates that these compounds can induce cell cycle arrest, preventing the replication of damaged DNA and leading to programmed cell death. nih.govnih.gov The tumor suppressor protein p53 plays a crucial role in this arrest, often by stimulating the transcription of CKIs like p21. nih.gov In some cancer contexts, the PIDDosome complex can activate p53, leading to p21 expression and halting cell proliferation in the G1 phase. mdpi.com

Induction of Apoptosis in Cellular Systems

Apoptosis, or programmed cell death, is a critical mechanism for eliminating malignant cells, and its induction is a primary goal of many chemotherapeutic agents. nih.gov Investigations into carbamoyl (B1232498) derivatives have demonstrated their capacity to trigger this process in cancer cells. For example, a series of carbamate (B1207046) derivatives of 4'-demethylepipodophyllotoxin (B1664165) were found to be cytotoxic to several human cancer cell lines. nih.gov The most potent of these compounds induced cell cycle arrest at the G2/M phase in HeLa cells, which was followed by apoptosis. nih.gov

The mechanistic basis for this apoptosis induction involves the activation of key proteins in the apoptotic pathway. Specifically, treatment with these carbamate derivatives led to the increased expression of the pro-apoptotic protein Bax, the tumor suppressor p53, and the executioner caspase-3 in HeLa cells. nih.gov Further evidence of apoptosis induction by related derivatives, such as 2-amino-1,4-naphthoquinone-benzamides, has been confirmed through morphological analysis using Hoechst 33258 staining, which visualizes the characteristic nuclear condensation and fragmentation of apoptotic cells. nih.gov

Investigation of Interactions with Biological Transporters (e.g., Oligopeptide Transporters)

Biological transporters, such as the proton-coupled oligopeptide transporters (POTs) PepT1 (SLC15A1) and PepT2 (SLC15A2), are membrane proteins responsible for the transport of dipeptides, tripeptides, and various peptide-like drugs across cellular membranes. mdpi.com These transporters are of significant pharmacological interest as they can facilitate the uptake of therapeutic agents. nih.govresearchgate.net The transport mechanism is dependent on an electrochemical proton gradient across the membrane. mdpi.com

The peptide-like structure of this compound and its derivatives suggests they may be recognized as substrates by these transporters. Research has shown that a diverse array of drugs can be targeted for transport by PepT1 by conjugating them to a carrier molecule. researchgate.net For instance, prodrugs of ibuprofen, gabapentin, and propofol (B549288) attached to a thiodipeptide carrier showed significant PepT1-mediated transcellular uptake in Caco-2 cell models. researchgate.net Binding affinities for these prodrugs to PepT1 ranged from approximately 0.1 to 2 mM. researchgate.net This provides a proof-of-concept that derivatives with a suitable peptide-like scaffold could potentially leverage transporters like PepT1 and PepT2 to improve their cellular permeability and bioavailability. nih.govresearchgate.net

In Vitro Anti-Proliferative and Cytotoxic Activity Mechanisms

Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. The MTT assay is a common method used to assess these effects by measuring the metabolic activity of cells, which correlates with their viability. waocp.org

A study on a series of newly synthesized 2-amino-1,4-naphthoquinone-benzamides evaluated their cytotoxic activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines. nih.gov The results, measured as the concentration required to cause 50% cell growth inhibition (IC₅₀), showed that all tested compounds were more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov Compound 5e (aniline derivative) and compound 5l (3-nitroaniline derivative) were exceptionally potent, with IC₅₀ values of 0.4 µM against MDA-MB-231 cells, making them approximately 78.75 times more potent than cisplatin in this cell line. nih.gov Furthermore, compound 5e was over 50 times more active than cisplatin against the HT-29 cell line. nih.gov Another related compound, 2-[(4-acetyl-phen-yl)carbamo-yl]phenyl acetate (B1210297), has also been reported to exhibit considerable in vitro anti-proliferative activity. nih.gov

The table below summarizes the cytotoxic activity of selected 2-amino-1,4-naphthoquinone-benzamide derivatives.

CompoundR GroupIC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. SUIT-2IC₅₀ (µM) vs. HT-29
5e Aniline0.414.20.7
5f 4-Fluoroaniline1.124.32.5
5g 4-Chloroaniline1.020.12.1
5l 3-Nitroaniline0.415.61.1
Cisplatin -31.55.435.6
Data sourced from reference nih.gov

Mechanistic Basis of Antimicrobial Activity Against Specific Pathogens

Certain derivatives of this compound have emerged as promising antimicrobial agents, particularly against multi-drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A naturally occurring compound, MC21-A (C58), and its synthetic chloro-analog, C59, have shown potent antimicrobial activity. nih.gov

These compounds were effective at eradicating 90% of 39 different MRSA isolates (MIC₉₀ and MBC₉₀) at concentrations comparable to or lower than standard-of-care antibiotics such as daptomycin, vancomycin (B549263), and linezolid. nih.gov Notably, C59 was able to kill stationary-phase MRSA and completely eradicate MRSA biofilms, an area where vancomycin is known to be ineffective. nih.gov A key advantage observed was the low propensity for MRSA to develop resistance to C59, even when exposed to sub-inhibitory concentrations. nih.gov The mechanism of action appears to involve the inhibition of the bacterial cell division process, as suggested by morphological examination of MRSA treated with C59. nih.gov It is hypothesized that these compounds may interfere with the FtsZ protein, which is critical for bacterial cell division. nih.gov The antimicrobial activity extends beyond S. aureus, with effectiveness also demonstrated against Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes. nih.gov

CompoundMIC₉₀ (µg/mL) vs. MRSAMBC₉₀ (µg/mL) vs. MRSA
C58 24
C59 22
C59Na 22
Daptomycin 12
Vancomycin 24
Linezolid 4>128
Data sourced from reference nih.gov

Biochemical Pathways Affected by this compound Derivatives

The biological activities of this compound derivatives suggest they modulate several key biochemical pathways.

Cell Cycle and Apoptosis Pathways: The induction of cell cycle arrest and apoptosis points to the modulation of pathways controlled by cyclin-dependent kinases (CDKs) and the tumor suppressor protein p53. nih.govnih.govnih.gov By inhibiting CDKs, these compounds can halt cell cycle progression. nih.gov The activation of p53 can lead to the transcription of pro-apoptotic proteins like Bax and CDK inhibitors like p21, ultimately engaging the caspase cascade to execute programmed cell death. nih.govnih.gov

Bacterial Cell Division Pathway: The antimicrobial activity against pathogens like MRSA is linked to the disruption of the bacterial cell division machinery. nih.gov The proposed mechanism involves the inhibition of key proteins in this pathway, such as FtsZ, which is essential for forming the division septum in bacteria. nih.gov

Cell Proliferation Signaling Pathways: The potent anti-proliferative effects observed in cancer cells may be linked to the inhibition of major signaling pathways that drive cell growth, such as the MAPK/PI3K/mTOR pathway. researchgate.net While direct evidence for the parent compound is pending, inhibition of these pathways is a common mechanism for cytotoxic agents.

Inhibition of Bacterial Respiratory Chain: In some related carbamate derivatives, the antimicrobial mechanism has been linked to the ability to inhibit the respiratory chain of S. aureus, while not causing damage to the bacterial membrane. nih.gov

Advanced Analytical Methodologies in Research on 2 4 Aminophenyl Carbamoyl Acetic Acid

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the analysis of 2-[(4-Aminophenyl)carbamoyl]acetic acid, providing powerful means to separate it from impurities and other components in a mixture. Techniques range from simple, rapid screening methods to highly sophisticated, quantitative analyses.

Thin Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis and purity assessment of this compound. amrita.edu This technique separates compounds based on their differential partitioning between a stationary phase, typically a thin layer of silica (B1680970) gel or cellulose (B213188) coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. amrita.edunih.gov The separation of amino acids and their derivatives like PAH depends on the interactions of their functional groups with the stationary phase. amrita.edu

For the analysis of compounds containing primary amine groups, such as PAH, visualization of the separated spots on the TLC plate is commonly achieved by spraying with a ninhydrin (B49086) reagent and heating. butterworth-labs.co.ukiitg.ac.inresearchgate.net The reaction between ninhydrin and the primary amine of the p-aminophenyl group yields a distinctively colored product, typically a blue-purple spot known as Ruhemann's purple, allowing for easy identification. iitg.ac.in The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. iitg.ac.in

Different mobile phase compositions can be used to achieve optimal separation. A common system for amino acids involves a mixture of n-butanol, acetic acid, and water. researchgate.net The acidic component helps to suppress the ionization of the carboxylic acid group, influencing its interaction with the polar silica gel stationary phase.

Table 1: Representative TLC Systems for Analysis of Amino-Containing Acids

Stationary PhaseMobile Phase Composition (v/v/v)Detection MethodCompound ClassReference
Silica Geln-Butanol : Acetic Acid : Water (3:1:1)Ninhydrin Spray, HeatAmino Acids researchgate.net
CelluloseButanol : Acetic Acid : Water (60:20:20)Ninhydrin ReagentAmino Acids butterworth-labs.co.uk
Silica GelAmmonium (B1175870) Hydroxide : Propanol (30:70)Ninhydrin ReagentAmino Acids butterworth-labs.co.uk

For highly sensitive and specific quantitative analysis of this compound, particularly at trace levels in biological fluids like plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov

Several LC-MS/MS methods have been developed for the determination of PAH. nih.govnih.govresearchgate.net Sample preparation is often straightforward, involving protein precipitation with a solvent like acetonitrile (B52724) for plasma samples, followed by dilution. nih.govnih.gov Chromatographic separation is typically achieved on a reversed-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. nih.govnih.gov HILIC is particularly useful for polar compounds like PAH that may have poor retention on traditional C18 columns. nih.govresearchgate.net

Detection is performed on a triple-quadrupole tandem mass spectrometer, usually in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov This involves monitoring a specific fragmentation of the parent ion to a product ion. For PAH, analysis can be done in either negative or positive ion mode electrospray ionization (ESI). nih.govnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is monitored, while in positive mode, the protonated molecule [M+H]⁺ is tracked. nih.govnih.gov These methods demonstrate good linearity over wide concentration ranges and have been successfully applied to pharmacokinetic studies. nih.govnih.gov

Table 2: Summary of LC-MS/MS Research Findings for this compound (PAH) Analysis

Chromatographic ColumnMobile PhaseIonization ModeMRM Transition (m/z)Linearity RangeReference
Cosmosil HILICAmmonium acetate (B1210297) buffer (20mM) and acetonitrile (45:55, v/v)ESI Negative192.9 → 149.10.2–100 mg/L nih.gov
Symmetry C18A: 2 mM ammonium formate (B1220265) and 0.1% formic acid in water B: 2 mM ammonium formate and 0.1% formic acid in acetonitrile (A:B, 30:70, v/v)ESI Positive195.2 → 120.20.1–500 µg/mL nih.gov
Ostro™ Plate (Sample Prep)Methanol and water with additivesESI PositiveNot SpecifiedNot Specified core.ac.uk

Quantitative Spectroscopic Methods for Research Applications

Spectroscopic methods offer an alternative to chromatographic techniques for the quantification of this compound, often employed in assay kits and specialized laboratory procedures. These methods are typically based on colorimetric or fluorometric reactions.

A widely used colorimetric assay involves the reaction of PAH with 4-(dimethylamino)cinnamaldehyde (DACA). sigmaaldrich.com This reaction generates a colored product that can be measured spectrophotometrically at a wavelength of 550 nm. sigmaaldrich.com Another standard method is based on a diazotization reaction, a classical chemical test for primary aromatic amines. researchgate.net

Furthermore, the intrinsic fluorescence of this compound can be exploited. Sensitive spectrofluorometric methods have been developed, and the fluorescence signal can be significantly enhanced by the addition of β-cyclodextrin to the aqueous solution of the compound. researchgate.net Capillary electrophoresis coupled with UV detection at various wavelengths (e.g., 254 nm or 275 nm) also provides a robust quantitative method. nih.govresearchgate.netnih.gov

Table 3: Spectroscopic Methods for the Quantification of this compound

Method TypeReagent/PrincipleDetection Wavelength (nm)Reference
Colorimetric Assay4-(dimethylamino)cinnamaldehyde (DACA)550 sigmaaldrich.com
Colorimetric AssayDiazotization ReactionNot Specified researchgate.net
SpectrofluorometryFluorescence enhancement with β-cyclodextrinNot Specified researchgate.net
UV Spectrophotometry (with HPLC)Direct UV absorbance254 nih.gov
UV Spectrophotometry (with HPLC)Direct UV absorbance275 nih.gov

Development of Derivatization Protocols for Enhanced Analytical Detection

Chemical derivatization is a powerful strategy to improve the analytical properties of this compound, particularly for enhancing detection sensitivity in chromatography. nsf.gov The process involves chemically modifying the analyte to attach a tag that has better detection characteristics or improves chromatographic behavior. waters.com Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. creative-proteomics.com

For LC-MS analysis, which can suffer from poor sensitivity in negative ionization mode for acidic compounds, derivatization can be employed to enhance ionization efficiency in the more sensitive positive mode. nih.govresearchgate.net One such approach involves tagging the carboxylic acid group of PAH with a high proton affinity reagent. nsf.govnih.gov For instance, N-(4-aminophenyl)piperidine has been used to derivatize organic acids, leading to a significant increase in sensitivity (up to 2100-fold improvement in detection limits) for analysis by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and LC-MS. nih.govrowan.edu This allows for detection in positive mode ESI, which is often more robust and sensitive. nsf.gov

The primary amine on the phenyl ring or the secondary amine in the amide linkage could also be targeted. Reagents like Phenyl Isothiocyanate (PITC) or 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) are commonly used for derivatizing amino acids to introduce a UV-active or fluorescent tag, respectively, greatly enhancing detection by HPLC with UV or fluorescence detectors. creative-proteomics.com

Table 4: Derivatization Reagents for Enhanced Analytical Detection of Functional Groups Present in PAH

Derivatization ReagentTarget Functional GroupPurpose / EnhancementDetection MethodReference
N-(4-aminophenyl)piperidineCarboxylic AcidIncreases proton affinity for enhanced positive mode ionizationLC-MS/MS, SFC-MS nsf.govnih.govrowan.edu
Phenyl Isothiocyanate (PITC)Primary/Secondary AminesAdds a UV chromophoreHPLC-UV creative-proteomics.com
9-Fluorenyl Methyl Chloroformate (FMOC-Cl)Primary/Secondary AminesAdds a highly fluorescent tagHPLC-Fluorescence creative-proteomics.com
AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)Primary/Secondary AminesForms stable, fluorescent derivativesHPLC-Fluorescence waters.com
NinhydrinPrimary AminesForms a colored product (post-column or on TLC)TLC-Visual, HPLC-Visible butterworth-labs.co.ukiitg.ac.in

Future Directions and Emerging Research Avenues for 2 4 Aminophenyl Carbamoyl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-[(4-Aminophenyl)carbamoyl]acetic acid and its derivatives is a critical first step in unlocking their potential. Future research is likely to focus on developing efficient, scalable, and environmentally benign synthetic routes. Drawing inspiration from the synthesis of analogous structures, several promising strategies can be envisioned.

For instance, the preparation of N-(4-aminophenyl)-substituted benzamides often involves the reaction of acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net A similar approach could be adapted for the target compound. Furthermore, palladium-catalyzed hydrogenation is a common method for reducing nitro groups to amines in the synthesis of 4-aminophenyl derivatives. researchgate.net The exploration of novel catalytic systems, including those based on earth-abundant metals, could lead to more sustainable and cost-effective syntheses.

The synthesis of malonic acid derivatives has also been approached through various methods, including reactions involving diethyl malonate. google.comgoogle.com A key area for future development will be the adoption of green chemistry principles. This could involve the use of biocatalysis, drawing inspiration from the microbial production of malonic acid, which utilizes renewable feedstocks and avoids harsh chemical reagents. frontiersin.orgresearchgate.net The design of a novel artificial pathway for malonic acid biosynthesis from substrates like oxaloacetate points towards the potential for entirely biological production routes in the future. frontiersin.org

Synthetic Strategy Key Features Potential Application for this compound Reference
Acylation and ReductionTwo-step process involving acylation of a nitroaniline followed by reduction.A plausible and established route for synthesizing the target compound. researchgate.net
Palladium-Catalyzed HydrogenationEfficient reduction of nitro groups to amines.Can be employed in the final step of the synthesis to yield the aminophenyl moiety. researchgate.net
BiocatalysisUse of enzymes or whole-cell systems for chemical transformations.Development of an enzymatic route for the synthesis of the malonic acid precursor or the final compound. frontiersin.org
Green Solvents and CatalystsReplacement of hazardous solvents and heavy metal catalysts with more environmentally friendly alternatives.Improving the sustainability profile of the synthesis of the target compound and its derivatives. researchgate.net

Identification of New Biological Targets and Elucidation of their Mechanisms

The structural components of this compound suggest a range of potential biological activities. The aminophenyl group is a common feature in many bioactive molecules, and malonic acid derivatives have shown promise as enzyme inhibitors.

Derivatives of 4-aminophenol (B1666318) have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.com Some of these compounds have also been shown to interact with DNA, suggesting potential as anticancer agents. nih.govmdpi.com These findings provide a strong rationale for screening this compound and its analogues for similar activities.

Furthermore, derivatives of malonic acid have been investigated as inhibitors of HIV-1 integrase and CD73, an important target in cancer immunotherapy. mdpi.comnih.gov The ability of the malonic acid scaffold to chelate metal ions or mimic transition states makes it a versatile pharmacophore. It is conceivable that this compound could target metalloenzymes or other enzymes where a dicarboxylic acid motif can occupy the active site.

Future research should, therefore, involve broad biological screening of the compound, followed by target identification and mechanism of action studies for any confirmed activities. Molecular docking studies, which have been successfully used to predict the binding of related compounds to their targets, will be an invaluable tool in this endeavor. nih.govmdpi.com

Compound Class Reported Biological Activity Potential Target for this compound Reference
4-Aminophenol DerivativesAntimicrobial, Antidiabetic, DNA InteractionBacterial enzymes, a-amylase, a-glucosidase, DNA nih.govmdpi.com
Malonic Acid DerivativesHIV-1 Integrase Inhibition, CD73 InhibitionHIV-1 Integrase, CD73 mdpi.comnih.gov
Aminophosphonic AcidsEnzyme InhibitionVarious enzymes, particularly proteases researchgate.net

Integration of Multidisciplinary Approaches in Chemical Biology

The exploration of the full potential of this compound will necessitate a multidisciplinary approach that integrates synthetic chemistry, computational biology, and experimental pharmacology. The synergy between these fields can accelerate the discovery and development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity, will be instrumental in designing more potent and selective derivatives. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, predictive QSAR models can be developed.

Collaboration between chemists and biologists is crucial for the successful translation of basic research into tangible outcomes. researchgate.net High-throughput screening (HTS) campaigns can rapidly assess the activity of a library of derivatives against a panel of biological targets. The hits from these screens can then be further investigated through detailed mechanistic studies, including enzymology, cell-based assays, and in vivo models. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Exploration of Applications in Materials Science

Beyond its potential in the life sciences, the structural features of this compound and its derivatives suggest possible applications in materials science. The presence of a primary aromatic amine and a carboxylic acid group provides reactive handles for polymerization or for grafting onto surfaces.

Derivatives of 4-aminophenyl boronic acid, for example, are used in the preparation of fluorescent chromophore molecules and sensors. google.com It is plausible that derivatives of this compound could be designed to have interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The ability of the malonic acid moiety to coordinate with metal ions could also be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of applications, including gas storage, catalysis, and sensing. By carefully selecting the metal ions and modifying the organic linker, materials with tailored properties could be synthesized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Aminophenyl)acetic acid?

  • Methodology : The compound is commonly synthesized via reductive amination of tryptamine followed by coupling with carboxylic acids under standard peptide synthesis conditions. For example, coupling 2-(4-aminophenyl)acetic acid with indole derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF yields target amides . Purification typically involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can researchers verify the purity of 2-(4-Aminophenyl)acetic acid?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
  • NMR : Confirm structural integrity via 1H^1H NMR (DMSO-d6_6): δ 6.9–7.2 ppm (aromatic protons), δ 3.4–3.6 ppm (CH2_2-COO), and δ 12.2 ppm (broad, COOH) .
  • Melting Point : Reported mp is 201°C (dec.), though discrepancies may arise due to polymorphic forms or hydration states .

Q. What safety protocols are essential for handling 2-(4-Aminophenyl)acetic acid?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogen-free containers for incineration .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in 2-(4-Aminophenyl)acetic acid derivatives be analyzed?

  • Structural Analysis :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., O–H···N and N–H···O bonds) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Dihedral angles between aromatic rings (e.g., 84.24° for pyridine-benzene systems) reveal conformational flexibility .
  • DFT Calculations : Optimize molecular geometries using Gaussian 16 at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical hydrogen-bond distances .

Q. What strategies address low solubility of 2-(4-Aminophenyl)acetic acid in biological assays?

  • Solubility Enhancement :

  • Co-solvents : Use DMSO (≤5% v/v) or ethanol for initial stock solutions.
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies.
  • Derivatization : Synthesize methyl or tert-butyl esters (e.g., tert-Butyl 2-(4-aminophenyl)acetate, CAS 174579-31-8) to improve lipophilicity, followed by enzymatic hydrolysis in target tissues .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

  • Data Validation :

  • Dose-Response Curves : Perform triplicate assays (e.g., MTT for antiproliferative activity) with positive controls (e.g., doxorubicin) to normalize inter-lab variability .
  • Metabolite Profiling : Use LC-MS to confirm compound stability under assay conditions and rule out degradation artifacts .

Methodological Challenges

Q. What are common pitfalls in synthesizing carbamoyl-linked derivatives of 2-(4-Aminophenyl)acetic acid?

  • Reaction Optimization :

  • Byproduct Formation : Monitor for N-acylation side products via TLC (silica, CH2 _2Cl2 _2/MeOH 9:1). Use Boc-protected intermediates to improve regioselectivity .
  • Catalyst Choice : Employ DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings and reduce racemization .

Q. How can computational modeling guide the design of 2-(4-Aminophenyl)acetic acid-based inhibitors?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., carbonic anhydrase IX). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.